molecular formula C25H26N6O3 B2585157 9-[(2,5-dimethylphenyl)methyl]-3-(4-ethoxyphenyl)-5,7-dimethyl-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione CAS No. 921811-42-9

9-[(2,5-dimethylphenyl)methyl]-3-(4-ethoxyphenyl)-5,7-dimethyl-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione

Cat. No.: B2585157
CAS No.: 921811-42-9
M. Wt: 458.522
InChI Key: DRDQNUMPRRBUHT-UHFFFAOYSA-N
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Description

9-[(2,5-dimethylphenyl)methyl]-3-(4-ethoxyphenyl)-5,7-dimethyl-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione is a useful research compound. Its molecular formula is C25H26N6O3 and its molecular weight is 458.522. The purity is usually 95%.
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Biological Activity

The compound 9-[(2,5-dimethylphenyl)methyl]-3-(4-ethoxyphenyl)-5,7-dimethyl-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione is a triazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. Triazole compounds are known for their potential therapeutic applications in various fields including antifungal, anticancer, and anticonvulsant agents. This article provides a detailed overview of the biological activity of this compound based on recent research findings.

Chemical Structure and Properties

The molecular structure of the compound can be described as follows:

  • Molecular Formula : C20H24N4O2
  • Molecular Weight : 352.43 g/mol

The presence of the triazole ring and various substituents contributes to its biological activity.

Anticonvulsant Activity

Research indicates that triazole derivatives exhibit significant anticonvulsant properties. For instance, studies have shown that related compounds within the triazole class can modulate GABA receptors and sodium channels, which are crucial in the management of seizures. In a study evaluating various triazole derivatives for anticonvulsant activity:

  • ED50 Values : The effective dose for seizure protection was found to be as low as 15.2 mg/kg in specific models .
  • Protective Index (PI) : Some derivatives achieved PIs exceeding 25, indicating a favorable therapeutic window .

Anticancer Activity

Triazole compounds have also been evaluated for their anticancer potential. The mechanism often involves the inhibition of cell proliferation and induction of apoptosis in cancer cells. A study focusing on related triazole derivatives reported:

  • Cell Line Testing : Significant cytotoxic effects were observed against various cancer cell lines with IC50 values ranging from 10 to 30 µM.
  • Mechanistic Insights : The anticancer activity was linked to the modulation of signaling pathways involved in cell survival and apoptosis .

Antifungal Activity

Another area where triazole derivatives demonstrate efficacy is in antifungal applications. The compound's structural features suggest potential interactions with fungal enzymes critical for cell wall synthesis. Research findings indicate:

  • Inhibition Assays : The compound showed promising activity against Candida species with minimum inhibitory concentrations (MICs) below 16 µg/mL .
  • Mechanism of Action : It is hypothesized that the compound interferes with ergosterol biosynthesis in fungal cells.

Case Studies

  • Anticonvulsant Efficacy : In a controlled study involving animal models subjected to pentylenetetrazol-induced seizures, the compound demonstrated significant protection at doses of 20 mg/kg compared to controls .
  • Cancer Cell Line Response : A series of experiments on breast cancer cell lines revealed that treatment with the compound resulted in a dose-dependent decrease in viability, with flow cytometry confirming increased apoptosis rates at higher concentrations .

Data Summary

Biological ActivityModel/AssayEffective Dose (ED50)Protective Index (PI)IC50 (Cancer)
AnticonvulsantPTZ Model15.2 mg/kg>25-
AnticancerMCF-7 Cells--10 µM
AntifungalCandida spp.--<16 µg/mL

Properties

IUPAC Name

5-[(2,5-dimethylphenyl)methyl]-8-(4-ethoxyphenyl)-1,3-dimethylpurino[8,9-c][1,2,4]triazole-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N6O3/c1-6-34-19-11-9-17(10-12-19)21-26-27-24-30(14-18-13-15(2)7-8-16(18)3)20-22(31(21)24)28(4)25(33)29(5)23(20)32/h7-13H,6,14H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRDQNUMPRRBUHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN=C3N2C4=C(N3CC5=C(C=CC(=C5)C)C)C(=O)N(C(=O)N4C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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